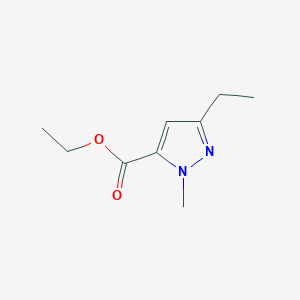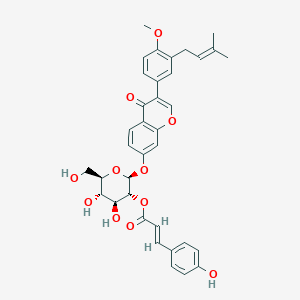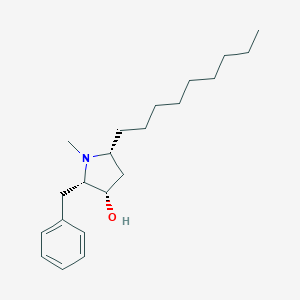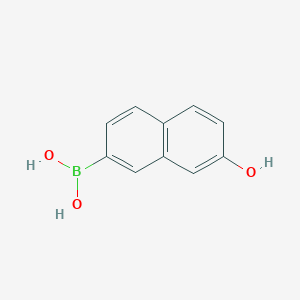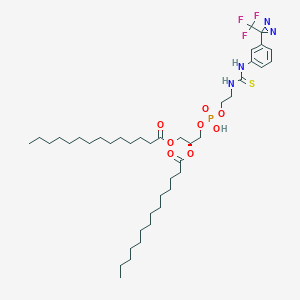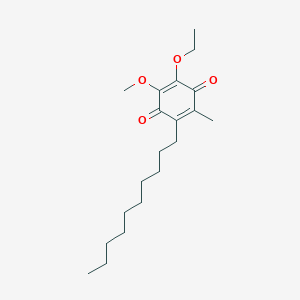
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone, also known as idebenone, is a synthetic analog of coenzyme Q10. It is a lipophilic molecule that is used in various scientific research applications due to its antioxidant properties and its ability to improve mitochondrial function. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders.
Wirkmechanismus
Idebenone acts as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP, the main energy source for cells. By facilitating electron transfer, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone can improve mitochondrial function and increase ATP production. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to scavenge free radicals and protect against oxidative stress, which can damage cells and contribute to various diseases.
Biochemical and Physiological Effects:
Idebenone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and in human clinical trials. It has also been shown to improve motor function in animal models of Parkinson's disease and in human clinical trials. In addition, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to improve cardiac function in patients with heart failure and to improve exercise tolerance in patients with mitochondrial myopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its ability to improve mitochondrial function, which can be useful in studying various diseases that are associated with mitochondrial dysfunction. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has antioxidant properties, which can help protect cells from oxidative stress. However, one limitation of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its lipophilic nature, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone. One area of interest is its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone may have potential applications in treating other diseases that are associated with mitochondrial dysfunction, such as heart failure and mitochondrial myopathy. Further research is needed to fully understand the mechanisms of action of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone and its potential therapeutic applications.
Synthesemethoden
Idebenone can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with ethyl acetoacetate to form 2-methoxy-5-methyl-1,4-benzoquinone. This compound is then reacted with decyl bromide to form 6-decyl-2-methoxy-5-methyl-1,4-benzoquinone, which is then reacted with ethyl iodide to form 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone.
Wissenschaftliche Forschungsanwendungen
Idebenone has been extensively studied for its antioxidant properties and its ability to improve mitochondrial function. It has been shown to protect against oxidative stress and to improve cellular respiration in various cell types. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
Eigenschaften
CAS-Nummer |
154187-42-5 |
|---|---|
Produktname |
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-decyl-5-ethoxy-6-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)20(24-6-2)19(23-4)18(16)22/h5-14H2,1-4H3 |
InChI-Schlüssel |
XYIIQXBWMZOLPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Kanonische SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Andere CAS-Nummern |
154187-42-5 |
Synonyme |
3-EtO-DMMQ 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
